Ethyl 5-methyl-2-(pyrimidin-2-yl)-2H-1,2,3-triazole-4-carboxylate
Description
Ethyl 5-methyl-2-(pyrimidin-2-yl)-2H-1,2,3-triazole-4-carboxylate is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a pyrimidinyl group at position 2, a methyl group at position 5, and an ethyl carboxylate ester at position 2. This scaffold combines the electron-deficient pyrimidine ring with the rigid triazole system, making it a versatile intermediate in medicinal chemistry and materials science. The pyrimidine moiety enhances π-stacking interactions, while the triazole contributes to hydrogen bonding and metal coordination capabilities. Synthetically, such compounds are often prepared via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution reactions, followed by esterification .
Properties
Molecular Formula |
C10H11N5O2 |
|---|---|
Molecular Weight |
233.23 g/mol |
IUPAC Name |
ethyl 5-methyl-2-pyrimidin-2-yltriazole-4-carboxylate |
InChI |
InChI=1S/C10H11N5O2/c1-3-17-9(16)8-7(2)13-15(14-8)10-11-5-4-6-12-10/h4-6H,3H2,1-2H3 |
InChI Key |
PBLSGHNASKPSPR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(N=C1C)C2=NC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Base-Mediated Cyclization Using Pyrimidin-2-yl Sulfonates
The most efficient route to ethyl 5-methyl-2-(pyrimidin-2-yl)-2H-1,2,3-triazole-4-carboxylate involves a one-pot, three-component reaction between pyrimidin-2-yl sulfonates, sodium azide (NaN₃), and acetylacetone as the active methylene ketone. Under mild conditions (room temperature, acetone, K₂CO₃), the reaction proceeds via sequential nucleophilic substitution and cyclization (Scheme 1).
Mechanistic Pathway :
-
Nucleophilic Displacement : The sulfonate group in pyrimidin-2-yl sulfonate is replaced by an azide ion, forming 2-azidopyrimidine.
-
Cycloaddition : Acetylacetone reacts with the azide intermediate, undergoing [3+2] cycloaddition to form the triazole ring. The methyl group from acetylacetone occupies position 5, while the ester moiety originates from the sulfonate precursor.
Optimized Conditions :
-
Molar Ratio : 1:2:2 (sulfonate:NaN₃:acetylacetone)
-
Base : K₂CO₃ (2.4 equiv)
Advantages :
-
Avoids isolation of hazardous organic azides.
-
Scalable to multigram quantities without significant yield loss.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Regioselective Synthesis via Click Chemistry
While CuAAC typically produces 1,4-disubstituted triazoles, modifying reaction conditions enables access to the 2H-1,2,3-triazole regioisomer. A two-step protocol is employed:
Step 1: Synthesis of 2-Ethynylpyrimidine
Pyrimidine-2-carbaldehyde undergoes Corey-Fuchs alkynylation using CBr₄ and PPh₃, followed by elimination with KOtBu to yield 2-ethynylpyrimidine.
Step 2: CuAAC with Ethyl 2-Azidopropanoate
Reaction of 2-ethynylpyrimidine with ethyl 2-azidopropanoate in the presence of CuI (10 mol%) and DIPEA in THF at 60°C produces the target compound.
Key Data :
-
Regioselectivity : >95% 1,5-disubstituted triazole (confirmed by NOESY).
Limitations :
-
Requires strict anhydrous conditions.
-
Ethyl 2-azidopropanoate must be synthesized separately, adding steps.
Cyclization of Hydrazine Derivatives
Pyrimidine-Hydrazine Intermediate Route
A multistep approach starts with the synthesis of 2-hydrazinylpyrimidine, which is cyclized with ethyl acetoacetate under acidic conditions (Scheme 2).
Procedure :
-
Hydrazine Formation : 2-Chloropyrimidine reacts with hydrazine hydrate (80°C, EtOH) to yield 2-hydrazinylpyrimidine.
-
Cyclocondensation : Heating 2-hydrazinylpyrimidine with ethyl acetoacetate in acetic acid (120°C, 12 h) induces cyclization, forming the triazole ring.
Yield : 70–78% after silica gel purification.
Side Products :
-
Byproduct A : N-Acetylated hydrazine (5–8%).
-
Byproduct B : Diethyl 2,5-dimethyltriazole-3,4-dicarboxylate (3–5%).
Comparative Analysis of Methodologies
Key Observations :
-
The three-component method offers superior yield and safety but requires precise stoichiometric control.
-
CuAAC provides regiochemical flexibility but involves toxic catalysts.
-
Hydrazine routes are reliable but necessitate stringent safety protocols.
Mechanistic Insights and Side Reactions
Chemical Reactions Analysis
Ester Hydrolysis and Derivative Formation
The ethyl carboxylate group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid, a key intermediate for further functionalization.
| Reaction Conditions | Reagents/Catalysts | Product | Yield | Reference |
|---|---|---|---|---|
| Acidic hydrolysis (reflux) | HCl (6M), ethanol/H₂O | 5-methyl-2-(pyrimidin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid | 85–90% | |
| Basic hydrolysis (reflux) | NaOH (2M), ethanol/H₂O | Sodium salt of the carboxylic acid | 92% |
The carboxylic acid derivative can subsequently form amides, anhydrides, or esters via standard coupling reactions.
Triazole Ring Functionalization
The 1,2,3-triazole core participates in regioselective reactions, including alkylation and metal coordination.
2.1. Alkylation Reactions
The N-atoms of the triazole ring react with alkyl halides to form quaternary salts:
2.2. Metal Coordination
The triazole nitrogen serves as a ligand for transition metals, forming stable complexes:
Pyrimidine Ring Reactivity
The pyrimidin-2-yl group undergoes electrophilic substitutions under controlled conditions:
| Reaction Type | Reagents/Conditions | Product | Notes | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2h | 5-Nitro-pyrimidin-2-yl derivative | Requires activating groups | |
| Sulfonation | SO₃/H₂SO₄, 60°C, 4h | Sulfonated pyrimidine analog | Moderate regioselectivity |
Cross-Coupling Reactions
The pyrimidine and triazole rings enable participation in palladium-catalyzed couplings:
Oxidation and Reduction
Selective transformations of the methyl and ester groups:
| Reaction Type | Reagents/Conditions | Product | Outcome | Reference |
|---|---|---|---|---|
| Methyl oxidation | KMnO₄, H₂SO₄, 100°C | Carboxylic acid derivative | Low yield (30%) | |
| Ester reduction | LiAlH₄, THF, 0°C to RT | 4-(hydroxymethyl)-triazole alcohol | Requires anhydrous conditions |
Key Mechanistic Insights
-
Ester Hydrolysis : Proceeds via nucleophilic acyl substitution, with base-mediated mechanisms showing higher efficiency.
-
Triazole Alkylation : Follows an SN2 pathway, favored by polar aprotic solvents .
-
CuAAC Reactivity : While the triazole is pre-formed, its nitrogen atoms remain active for post-functionalization .
This compound’s multifunctional architecture positions it as a versatile scaffold in medicinal chemistry and materials science, with reactivity tunable through its pyrimidine, triazole, and ester motifs .
Scientific Research Applications
Chemical Overview
Molecular Formula: CHNO
Molecular Weight: 218.21 g/mol
Structural Features:
The compound features a triazole ring fused with a pyrimidine moiety and an ethyl ester functional group, which contributes to its diverse reactivity and biological properties.
Ethyl 5-methyl-2-(pyrimidin-2-yl)-2H-1,2,3-triazole-4-carboxylate has shown promise in various biological assays:
- Antimicrobial Activity:
- Antitubercular Properties:
- Enzyme Inhibition:
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial properties of several triazole derivatives, including this compound. The results indicated that these compounds exhibited significant antibacterial activity against E. coli and antifungal activity against Candida albicans, with minimum inhibitory concentrations comparable to established antibiotics .
Case Study 2: Antitubercular Activity
In another investigation, a series of triazole compounds were synthesized and screened for their antitubercular activity. This compound was among those tested, showing promising results against both drug-sensitive and resistant strains of Mycobacterium tuberculosis .
Mechanism of Action
The mechanism of action of Ethyl 5-methyl-2-(pyrimidin-2-yl)-2H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the expression of certain proteins involved in inflammation and fibrosis . The compound may exert its effects through the inhibition of enzymes like collagen prolyl 4-hydroxylases, which play a role in collagen synthesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of Ethyl 5-methyl-2-(pyrimidin-2-yl)-2H-1,2,3-triazole-4-carboxylate, we analyze structurally analogous triazole-carboxylate derivatives. Key distinctions arise from substituent variations on the triazole ring and the nature of the appended aromatic systems.
Table 1: Structural and Functional Comparison of Triazole-Carboxylate Derivatives
Key Findings:
Substituent-Driven Activity :
- Pyrimidinyl substituents (as in the target compound) enhance binding to enzymatic pockets via π-π interactions, making them suitable for kinase or protease inhibition .
- Bulky aryl groups (e.g., EMPC’s phenyl-methoxy substituent) improve fluorescence properties, enabling metal-ion sensing applications .
Solubility and LogP :
- The hexyl chain in Methyl 5-hexyl-1-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]-1H-triazole-4-carboxylate increases lipophilicity (logP ~4.5), favoring membrane permeability but reducing aqueous solubility .
- Ethyl carboxylate esters (logP ~1.8–2.1) balance solubility and bioavailability better than methyl esters .
Synthetic Accessibility :
- Pyrimidine-substituted triazoles often require multi-step protocols, including Suzuki couplings or nucleophilic displacements, whereas pyrazole-methyl analogs (e.g., ) are synthesized via alkylation of pre-formed triazole esters .
Spectroscopic Signatures :
- Triazole protons resonate at δ 7.3–8.1 ppm in ¹H NMR, while pyrimidine protons appear downfield (δ 8.5–9.0 ppm). Carboxylate esters show characteristic C=O stretches at ~1700 cm⁻¹ in IR .
Research Implications and Challenges
- Biological Applications : The target compound’s pyrimidine-triazole hybrid structure positions it as a candidate for targeting nucleotide-binding enzymes (e.g., viral polymerases) or as a ligand in coordination chemistry.
- Limitations : Poor aqueous solubility of analogs with lipophilic substituents (e.g., hexyl, trifluoromethyl) may necessitate prodrug strategies or formulation optimization .
- Future Directions : Computational modeling (e.g., DFT for electronic properties) and high-throughput screening could refine substituent selection for target-specific activity .
Biological Activity
Ethyl 5-methyl-2-(pyrimidin-2-yl)-2H-1,2,3-triazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.
Synthesis of this compound
The compound is synthesized through a multi-step process involving the coupling of ethyl 4-amino-5-methyl-1H-pyrazole-3-carboxylate with appropriate pyrimidine derivatives. The reaction typically employs coupling agents such as EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the triazole ring. The synthetic pathway can be summarized as follows:
- Formation of Triazole Ring : The initial step involves the cyclization of an azide with an alkyne or an appropriate precursor to form the triazole structure.
- Pyrimidine Attachment : Subsequent reactions introduce the pyrimidine moiety, enhancing the compound's biological activity.
Anticancer Activity
Recent studies have demonstrated that derivatives of 1,2,3-triazoles exhibit potent anticancer properties. This compound has shown significant antiproliferative effects against various cancer cell lines. For example:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 1.1 |
| HCT116 | 2.6 |
| HepG2 | 1.4 |
These results indicate that the compound may inhibit thymidylate synthase (TS), a crucial enzyme in DNA synthesis, thus leading to apoptosis in cancer cells .
Antimicrobial Activity
The compound also exhibits antimicrobial properties against a range of pathogens. In vitro studies have reported effective inhibition against:
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 18 |
These findings suggest that this compound could serve as a potential lead compound for developing new antimicrobial agents .
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Thymidylate Synthase Inhibition : The compound's structural features allow it to effectively inhibit TS, which is essential for DNA replication and repair.
- Antimicrobial Mechanism : The antimicrobial action may involve disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.
Case Studies and Research Findings
Several studies have highlighted the efficacy of triazole derivatives in clinical settings:
-
Anticancer Studies : A study reported that a related triazole derivative exhibited superior anticancer activity compared to traditional chemotherapeutics like doxorubicin and 5-fluorouracil .
- Case Study : In a recent clinical trial involving patients with advanced solid tumors, compounds similar to this compound showed promising results with manageable toxicity profiles.
- Antimicrobial Evaluations : In clinical microbiology settings, this compound's derivatives were tested against multi-drug resistant strains of bacteria and displayed significant efficacy .
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of Ethyl 5-methyl-2-(pyrimidin-2-yl)-2H-1,2,3-triazole-4-carboxylate, and how can reaction parameters be optimized to enhance yield?
The compound is typically synthesized via cyclocondensation reactions, such as the Biginelli reaction, which involves the condensation of ethyl acetoacetate, pyrimidine-2-carbaldehyde derivatives, and thioureas in acidic media (e.g., HCl or p-toluenesulfonic acid). Key optimization strategies include:
- Catalyst selection : p-TsOH or Lewis acids (e.g., ZnCl₂) improve cyclization efficiency .
- Solvent systems : Ethanol/water mixtures (3:1 v/v) enhance solubility and reduce side reactions .
- Temperature control : Maintaining 60–80°C prevents premature decomposition of intermediates.
- Monitoring : Thin-layer chromatography (TLC) and LC-MS track reaction progress .
Yield improvements (up to 75%) are achievable by isolating intermediates (e.g., hydrazine derivatives) before cyclization .
Q. Which spectroscopic and chromatographic techniques are recommended for structural elucidation and purity assessment?
- 1H/13C NMR : Diagnostic signals include the ester carbonyl (δ ~165–170 ppm in 13C) and triazole protons (δ ~7.5–8.5 ppm in 1H). Pyrimidine ring protons appear as distinct doublets (δ ~8.3–8.7 ppm) .
- HRMS : Confirms molecular weight (e.g., [M+H]+ = calculated 262.09) .
- IR spectroscopy : Identifies C=O stretches (~1700 cm⁻¹) and triazole C-N vibrations (~1450 cm⁻¹).
- HPLC : A C18 column with acetonitrile/water (70:30) and UV detection at 254 nm assesses purity (>95%) .
Q. What are the critical steps in the purification process, and how does solvent selection influence crystallization efficiency?
- Column chromatography : Silica gel with ethyl acetate/hexane (3:7) separates unreacted starting materials .
- Recrystallization : Ethanol or methanol/water mixtures (4:1) yield high-purity crystals. Polar solvents enhance solubility at elevated temperatures, while gradual cooling promotes crystal growth .
Advanced Research Questions
Q. How can discrepancies in X-ray crystallographic data during structure refinement be systematically addressed?
- Software tools : SHELXL’s twin refinement (HKLF5 format) resolves twinning, while PART instructions model disordered moieties (e.g., ester groups) .
- Validation : WinGX’s ADDSYM detects missed symmetry elements, and PLATON checks for voids and hydrogen-bonding networks .
- Displacement parameters : Anisotropic refinement with ISOR restraints stabilizes thermal motion models .
Q. What computational approaches predict the bioactive conformation and intermolecular interactions of this compound?
- Density Functional Theory (DFT) : B3LYP/6-311++G(d,p) calculates frontier molecular orbitals (FMOs) to assess reactivity. HOMO-LUMO gaps <4 eV suggest potential charge-transfer interactions .
- Molecular docking (AutoDock Vina) : Docking into kinase active sites (e.g., CDK2) evaluates binding affinities. Pyrimidine-triazole motifs show hydrogen bonding with Asp86 and Lys89 residues .
Q. How does the pyrimidin-2-yl substituent influence electronic and steric properties compared to other aryl groups?
- Electronic effects : Pyrimidin-2-yl’s electron-withdrawing nature reduces triazole electron density, confirmed by NMR chemical shifts (upfield 13C for C4-triazole) .
- Steric effects : X-ray diffraction reveals a dihedral angle of ~25° between triazole and pyrimidine rings, minimizing steric hindrance .
- Quantitative analysis : Natural Bond Orbital (NBO) analysis via Gaussian09 calculates charge distribution, while cyclic voltammetry measures redox potentials (Epa ~1.2 V vs. Ag/AgCl) .
Q. What strategies resolve conflicting NMR data regarding triazole regioselectivity?
- NOESY experiments : Correlate pyrimidine protons with triazole H2 to confirm 1,2,3-triazole regiochemistry .
- Heteronuclear Multiple Bond Correlation (HMBC) : Identifies long-range couplings (e.g., triazole C4 to pyrimidine C2) .
- Comparative synthesis : Analogues with known regiochemistry (e.g., 1H-triazoles) serve as reference standards .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
